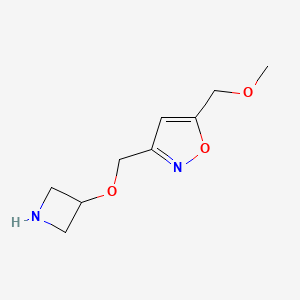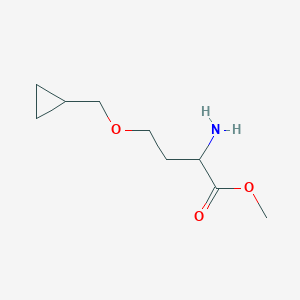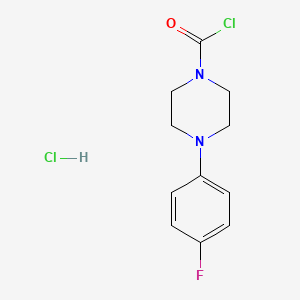
4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a carbonyl chloride moiety. This compound is often used as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of 4-fluorophenylpiperazine with phosgene (carbonyl chloride) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines to form amides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases such as triethylamine. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reaction is usually carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Amides: Formed from substitution reactions with amines.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic applications, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl-2H-phthalazin-1-one: A compound with a similar piperazine and fluorophenyl structure but with additional functional groups.
4-Methyl-1-piperazinecarbonyl chloride hydrochloride: A related compound with a methyl group instead of a fluorophenyl group.
Uniqueness
4-(4-Fluorophenyl)piperazine-1-carbonyl chloride hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C11H13Cl2FN2O |
|---|---|
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)piperazine-1-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C11H12ClFN2O.ClH/c12-11(16)15-7-5-14(6-8-15)10-3-1-9(13)2-4-10;/h1-4H,5-8H2;1H |
Clave InChI |
PRSQDAWZXKVZGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


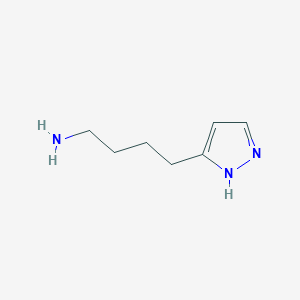

![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
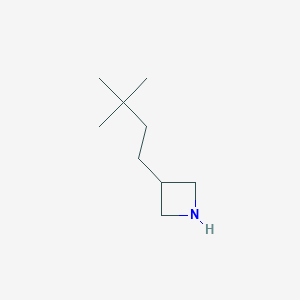

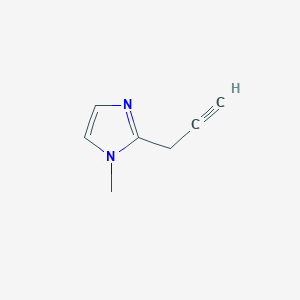
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
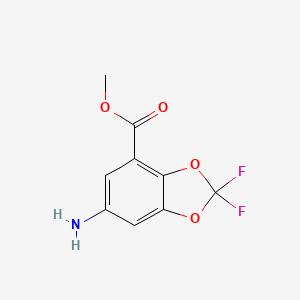
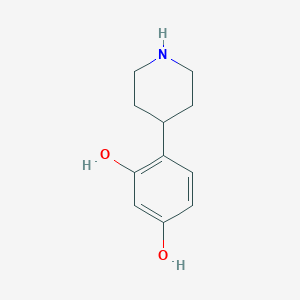
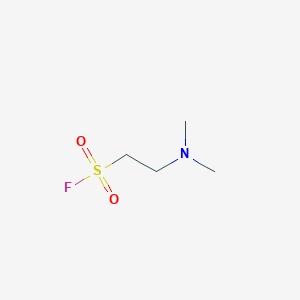
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)

